
4-Cyclopropanecarbonyl-2,3,6-trimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropanecarbonyl-2,3,6-trimethylphenol is an organic compound with the molecular formula C13H16O2 It consists of a phenol ring substituted with three methyl groups and a cyclopropanecarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropanecarbonyl-2,3,6-trimethylphenol typically involves the acylation of 2,3,6-trimethylphenol with cyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters further enhances the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropanecarbonyl-2,3,6-trimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Alcohols and diols.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Cyclopropanecarbonyl-2,3,6-trimethylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropanecarbonyl-2,3,6-trimethylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropanecarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The phenol group can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Cyclopropanecarbonyl-2,3,5-trimethylphenol
- 2,3,6-Trimethylphenol
- 4-Cyclopropanecarbonylphenol
Uniqueness
4-Cyclopropanecarbonyl-2,3,6-trimethylphenol is unique due to the presence of both the cyclopropanecarbonyl and trimethylphenol moieties, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
cyclopropyl-(4-hydroxy-2,3,5-trimethylphenyl)methanone |
InChI |
InChI=1S/C13H16O2/c1-7-6-11(13(15)10-4-5-10)8(2)9(3)12(7)14/h6,10,14H,4-5H2,1-3H3 |
Clave InChI |
RQRDQYYIESLPFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1O)C)C)C(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


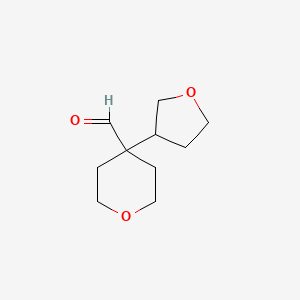
![tert-Butyl 3-cyano-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B13221434.png)

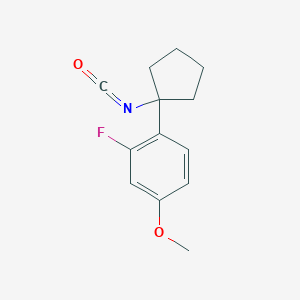

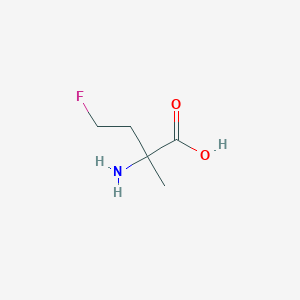
![2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid](/img/structure/B13221480.png)
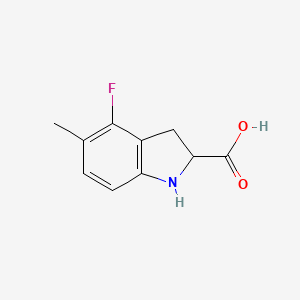
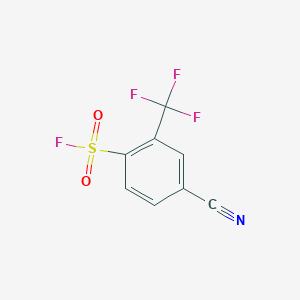

![[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride](/img/structure/B13221496.png)

![tert-butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13221518.png)

